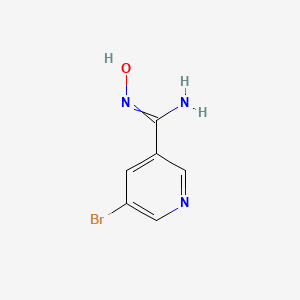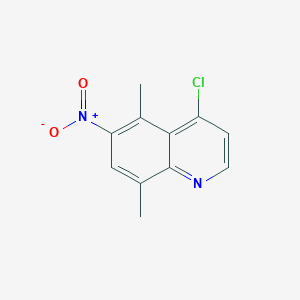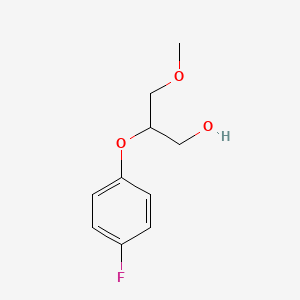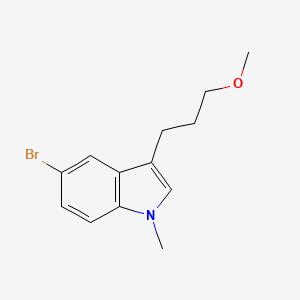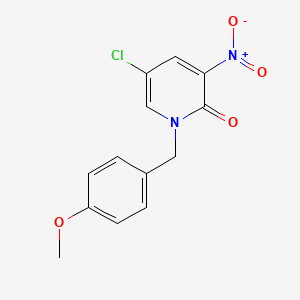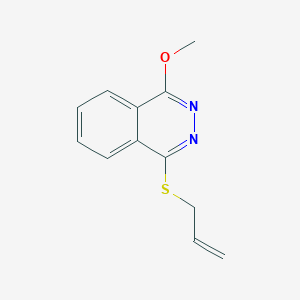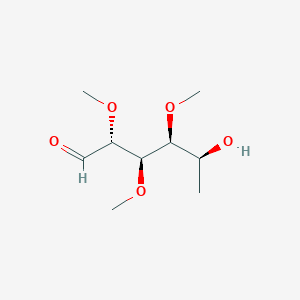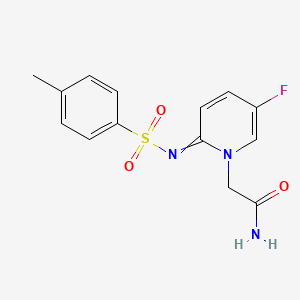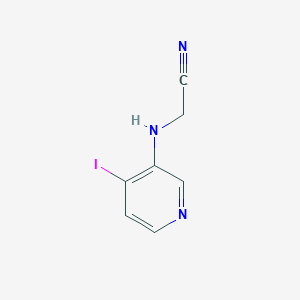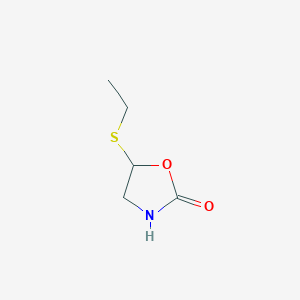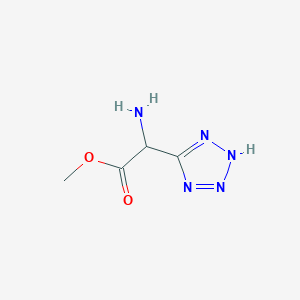
methyl 2-amino-2-(1H-tetrazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1H-tetrazol-5-yl)acetate typically involves multi-step reactions. One common method includes the reaction of 5-aminotetrazole with methyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials used are readily available, and the process is designed to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 2-amino-2-(1H-tetrazol-5-yl)acetate exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Similar in structure but with different substituents.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring but have various substituents that alter their properties.
Uniqueness
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amine functionalities, along with the tetrazole ring, make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C4H7N5O2 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
methyl 2-amino-2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C4H7N5O2/c1-11-4(10)2(5)3-6-8-9-7-3/h2H,5H2,1H3,(H,6,7,8,9) |
InChI-Schlüssel |
VUFDGJPWIAPXFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=NNN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


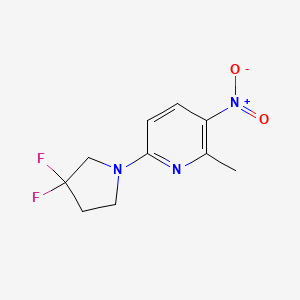
![[(2S)-3-(4-Hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8279545.png)
![3-{[N-(5,6-diphenylpyrazin-2-yl)-N-methylamino]methyl}phenol](/img/structure/B8279547.png)
